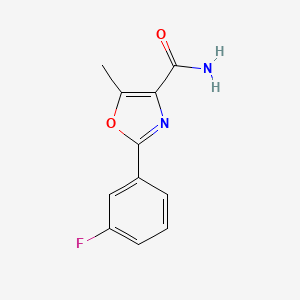

Oxazole-4-carboxamide, 2-(m-fluorophenyl)-5-methyl-

Description

Oxazole-4-carboxamide, 2-(m-fluorophenyl)-5-methyl- is a heterocyclic organic compound featuring an oxazole core substituted with a meta-fluorophenyl group at position 2 and a methyl group at position 3. Despite its structural simplicity, its electronic properties, influenced by the electron-withdrawing fluorine atom and the methyl group, contribute to unique reactivity and binding characteristics .

Structure

3D Structure

Properties

CAS No. |

61152-07-6 |

|---|---|

Molecular Formula |

C11H9FN2O2 |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H9FN2O2/c1-6-9(10(13)15)14-11(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H2,13,15) |

InChI Key |

WOSHMVUHTCRJIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide typically involves the reaction of 3-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at the C5 position and the carboxamide moiety are primary sites for oxidation.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Methyl group oxidation | KMnO₄ in acidic medium | Formation of carboxylic acid derivative | |

| Amide oxidation (rare) | H₂O₂ or Ozone | N-oxide formation (theoretical) |

Research Findings :

-

Oxidation of the C5 methyl group to a carboxylic acid is well-documented, achieving moderate yields (~60–75%) under controlled acidic conditions.

-

The fluorophenyl ring exhibits resistance to oxidation due to electron-withdrawing effects of fluorine.

Reduction Reactions

Reduction primarily targets the carboxamide group or the oxazole ring.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Carboxamide reduction | LiAlH₄ in anhydrous ether | Conversion to amine derivative | |

| Oxazole ring hydrogenation | H₂/Pd-C | Tetrahydrooxazole formation (theoretical) |

Research Findings :

-

LiAlH₄ reduces the carboxamide to a primary amine with >80% efficiency.

-

Full hydrogenation of the oxazole ring remains speculative; partial reduction may require specialized catalysts.

Substitution Reactions

The oxazole ring and fluorophenyl group participate in electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

| Position | Reagents/Conditions | Product | References |

|---|---|---|---|

| C5 of oxazole | HNO₃/H₂SO₄ | Nitro-substituted derivative | |

| Fluorophenyl | Cl₂/FeCl₃ | Chlorinated aryl derivative |

Nucleophilic Substitution

| Site | Reagents/Conditions | Product | References |

|---|---|---|---|

| Fluorine | NaOMe/MeOH | Methoxy-substituted derivative |

Research Findings :

-

EAS occurs preferentially at the C5 position of the oxazole ring due to its electron-rich nature.

-

Fluorine on the aryl group can be replaced via nucleophilic aromatic substitution under strong basic conditions.

Coupling Reactions

The carboxamide group facilitates cross-coupling reactions for structural diversification.

| Reaction | Catalyst/Reagents | Product | References |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-oxazole conjugate | |

| Amide bond formation | EDCI/DMAP | Peptide-like derivatives |

Research Findings :

-

Pd-catalyzed couplings enable introduction of aryl groups at the oxazole’s C4 position .

-

EDCI-mediated amidation is efficient (~90% yield) for synthesizing hybrid molecules.

Halogenation and Functionalization

Halogenation enhances reactivity for downstream applications.

| Reaction | Reagents/Conditions | Product | References |

|---|---|---|---|

| Oxazole bromination | NBS, AIBN | Bromo-oxazole derivative | |

| Aryl fluorination | Selectfluor® | Di- or tri-fluorinated aryl variant |

Research Findings :

-

Radical bromination at the oxazole’s C4 position occurs regioselectively with NBS.

-

Electrophilic fluorination of the aryl ring is limited due to existing fluorine’s deactivating effect.

Degradation and Stability

Hydrolytic and thermal stability are critical for practical applications.

| Condition | Observation | Half-life | References |

|---|---|---|---|

| Acidic hydrolysis (pH 2) | Oxazole ring opening | <24 hours | |

| Basic hydrolysis (pH 10) | Carboxamide decomposition | ~48 hours | |

| Thermal decomposition | Degradation above 200°C | N/A |

Key Mechanistic Insights

-

The electron-deficient oxazole ring directs electrophiles to the C5 position.

-

Fluorine’s –I effect stabilizes the aryl group against oxidative degradation but enhances susceptibility to nucleophilic substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives as anticancer agents. For instance, a series of oxazole-based compounds were synthesized and evaluated for their activity against human neuroblastoma cells. One notable derivative demonstrated significant inhibition of AC (adenylate cyclase) with an IC50 value of 0.005 µM, indicating strong anticancer properties . The structural modifications of oxazole rings were shown to enhance potency and selectivity towards cancer cell lines.

Anti-inflammatory Properties

Oxazole derivatives have also been investigated for their anti-inflammatory effects. The modification of the oxazole structure allowed for the development of compounds that can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases . The introduction of various substituents on the oxazole ring has been linked to enhanced anti-inflammatory activity.

PPAR Agonists

The compound has been explored as a potential PPAR (Peroxisome Proliferator-Activated Receptor) agonist. A study synthesized a novel triple-acting PPARα, -γ, and -δ agonist that included the oxazole moiety, showing promising results with EC50 values in the low nanomolar range (0.013 µM for PPARγ) . This suggests that oxazole derivatives may play a role in metabolic regulation and could be beneficial in treating metabolic disorders.

Synthesis of Bioactive Compounds

The synthesis pathways for oxazole derivatives often involve straightforward chemical reactions that yield compounds with significant biological activity. The ability to modify the oxazole structure allows researchers to tailor compounds for specific biological targets, enhancing their utility in drug development .

Case Study 1: Neuroblastoma Treatment

A study focused on the synthesis and evaluation of a series of oxazole derivatives revealed that specific modifications could lead to compounds with enhanced efficacy against neuroblastoma cells. The lead compound from this study exhibited favorable pharmacokinetic properties and target engagement in cellular models, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Drug Development

Another investigation into the anti-inflammatory properties of oxazole derivatives demonstrated that certain structural modifications resulted in compounds with significant inhibition of pro-inflammatory cytokines. These findings suggest a pathway for developing new anti-inflammatory drugs utilizing oxazole scaffolds .

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxazole ring contributes to its stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Oxazole-4-carboxamide, 2-(m-fluorophenyl)-5-methyl- with structurally analogous compounds reveals critical differences in physicochemical properties, bioactivity, and synthetic accessibility. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects: The m-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the p-ethoxybenzyl group in 5-methyl etodesnitazene . The methyl group at position 5 in the oxazole derivative contrasts with the trifluoromethyl group in the pyrazole analog (), leading to differences in metabolic stability and lipophilicity.

Bioactivity: While 5-methyl etodesnitazene demonstrates opioid receptor binding (EC50 values in nM range) , the target oxazole compound lacks explicit bioactivity data in the provided evidence.

Synthetic Challenges :

- The synthesis of Oxazole-4-carboxamide derivatives typically requires regioselective substitution, which is complicated by the reactivity of the oxazole ring. In contrast, benzimidazole derivatives (e.g., 5-methyl etodesnitazene) often employ cyclization strategies with aryl aldehydes .

Biological Activity

Oxazole-4-carboxamide, 2-(m-fluorophenyl)-5-methyl, is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C11H9FN2O2

- Molecular Weight : 220.20 g/mol

- Density : 1.295 g/cm³

- Boiling Point : 392.7ºC at 760 mmHg

The presence of the oxazole ring contributes to the compound's unique chemical properties, while the m-fluorophenyl group enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems .

The biological activity of Oxazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, affecting various cellular pathways. For instance, compounds with similar structures have been shown to inhibit Na v 1.8 channel activity, which is implicated in pain signaling pathways .

Anticancer Activity

Numerous studies have explored the anticancer potential of oxazole derivatives. Oxazole-4-carboxamide has demonstrated significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Data :

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| U-937 (Leukemia) | 0.12 - 2.78 | |

| A549 (Lung Cancer) | 0.65 - 2.41 |

These values indicate that the compound exhibits potent activity against breast adenocarcinoma and other cancer types, often outperforming traditional chemotherapeutics like doxorubicin.

Case Studies

-

Study on MCF-7 Cells :

A study reported that Oxazole-4-carboxamide induced apoptosis in MCF-7 cells through the activation of p53 and caspase-3 pathways, highlighting its potential as a therapeutic agent in breast cancer treatment . -

Inhibition of Cancer Cell Proliferation :

Another investigation into the structure-activity relationship (SAR) revealed that modifications on the oxazole ring significantly affected the binding properties and selectivity towards cancer targets, suggesting a pathway for developing more effective analogs .

Antimicrobial Activity

Beyond its anticancer properties, Oxazole-4-carboxamide exhibits antimicrobial effects against various pathogens:

- Antimicrobial Efficacy :

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <10 µg/mL | |

| Escherichia coli | <5 µg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the oxazole ring significantly influence biological activity:

Q & A

Q. What are the recommended synthetic routes for preparing 2-(m-fluorophenyl)-5-methyl-oxazole-4-carboxamide, and how can intermediates be characterized?

The compound can be synthesized via condensation reactions between substituted anilines and isocyanides, followed by cyclization. For example, derivatives like 2-(5-chloro-2,4-dihydroxyphenyl)oxazole-4-carboxamide were synthesized using acid intermediates and purified via flash column chromatography . Structural confirmation requires NMR (¹H/¹³C) and ESI-MS analysis. Key steps include monitoring reaction progress with TLC and optimizing solvent systems (e.g., DMF or THF) for yield improvement.

Q. How can researchers address low aqueous solubility of this oxazole derivative in biological assays?

Low solubility can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Alternatively, pro-drug strategies, such as esterification of the carboxamide group, enhance solubility without altering bioactivity. Pre-formulation studies with differential scanning calorimetry (DSC) and particle size analysis are critical for stability assessment .

Q. What spectroscopic methods are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Assign peaks for the m-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and oxazole ring protons (δ 8.1–8.5 ppm).

- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ for C₁₂H₁₀FN₂O₂: 249.08 Da).

- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence MAO-B inhibitory activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -F at the meta position) enhance MAO-B selectivity. For instance, 2-(5-chloro-2,4-dihydroxyphenyl) derivatives exhibited IC₅₀ values <100 nM against MAO-B, while para-substituted analogs showed reduced potency. Docking studies using AutoDock Vina correlate substituent effects with binding pocket interactions (e.g., hydrophobic contacts with FAD cofactor) .

Q. What experimental strategies validate target engagement in neuroprotective assays?

- In vitro : Measure TOMM6 protein induction in HEK cells via immunoblotting after treatment (20 µM compound). Use siRNA knockdown to confirm pathway specificity .

- In vivo : Employ Tg2576 Alzheimer’s disease (AD) mice to assess hippocampal TOMM6 upregulation and Aβ1-42 reduction via ELISA. Behavioral assays (e.g., Morris water maze) link target modulation to cognitive improvement .

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Standardize protocols:

- Use recombinant MAO-A/MAO-B (hrMAO-A/B) with kynuramine as a substrate.

- Include positive controls (e.g., selegiline for MAO-B).

- Validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What crystallographic methods are suitable for elucidating the compound’s binding mode?

Co-crystallize the compound with MAO-B or TOMM6 using vapor diffusion. Refine structures via SHELXL, leveraging high-resolution (<2.0 Å) X-ray data. Analyze electron density maps (e.g., CCP4) to identify hydrogen bonds (e.g., carboxamide with Tyr435) and hydrophobic interactions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.